molecular formula C15H20O2 B11952875 Ethyl 3-phenyl-2-heptenoate

Ethyl 3-phenyl-2-heptenoate

Cat. No.: B11952875
M. Wt: 232.32 g/mol
InChI Key: YNPRWNBUAVKRDJ-OWBHPGMISA-N
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Description

Ethyl 3-phenyl-2-heptenoate is an organic compound with the molecular formula C15H20O2 and a molecular weight of 232.325 g/mol . It is a member of the ester family, characterized by the presence of an ester functional group (-COO-). This compound is often used in organic synthesis and research due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 3-phenyl-2-heptenoate can be synthesized through various methods. One common synthetic route involves the esterification of 3-phenyl-2-heptenoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-phenyl-2-heptenoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 3-phenyl-2-heptenoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 3-phenyl-2-heptenoate involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, which can then participate in further biochemical pathways. The phenyl group may also interact with aromatic receptors or enzymes, influencing biological activities .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 3-oxo-6-heptenoate
  • Ethyl 2-allyl-3-oxo-6-heptenoate
  • Ethyl 2-cyano-3-ethyl-2-heptenoate
  • Methyl 2-methyl-2-phenyl-6-heptenoate
  • Methyl 4-ethyl-2-heptenoate
  • Methyl 2-phenyl-6-heptenoate

Uniqueness

Ethyl 3-phenyl-2-heptenoate is unique due to its specific structural features, such as the phenyl group attached to the heptenoate backbone. This structure imparts distinct chemical reactivity and potential biological activities compared to other similar compounds .

Properties

Molecular Formula

C15H20O2

Molecular Weight

232.32 g/mol

IUPAC Name

ethyl (Z)-3-phenylhept-2-enoate

InChI

InChI=1S/C15H20O2/c1-3-5-9-14(12-15(16)17-4-2)13-10-7-6-8-11-13/h6-8,10-12H,3-5,9H2,1-2H3/b14-12-

InChI Key

YNPRWNBUAVKRDJ-OWBHPGMISA-N

Isomeric SMILES

CCCC/C(=C/C(=O)OCC)/C1=CC=CC=C1

Canonical SMILES

CCCCC(=CC(=O)OCC)C1=CC=CC=C1

Origin of Product

United States

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